molecular formula C11H15N B14077480 2-[(1R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]acetonitrile

2-[(1R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]acetonitrile

Cat. No.: B14077480
M. Wt: 161.24 g/mol
InChI Key: YGLJEULVEOOBES-QVDQXJPCSA-N
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Description

2-[(1R)-7,7-dimethyl-3-bicyclo[410]hept-2-enyl]acetonitrile is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]acetonitrile typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) and gold (I) . The reaction conditions often include the use of solvents like benzene and irradiation with high-pressure mercury lamps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(1R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alkanes.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-[(1R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-[(1R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]acetonitrile involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, which can be exploited in different pathways. For example, its nitrile group can act as an electrophile in nucleophilic addition reactions, leading to the formation of various products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]acetonitrile is unique due to its combination of a bicyclic structure with a nitrile group. This combination provides a distinct reactivity profile compared to other similar compounds, making it valuable in specific synthetic applications and research contexts.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-[(1R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]acetonitrile

InChI

InChI=1S/C11H15N/c1-11(2)9-4-3-8(5-6-12)7-10(9)11/h7,9-10H,3-5H2,1-2H3/t9?,10-/m1/s1

InChI Key

YGLJEULVEOOBES-QVDQXJPCSA-N

Isomeric SMILES

CC1([C@H]2C1CCC(=C2)CC#N)C

Canonical SMILES

CC1(C2C1C=C(CC2)CC#N)C

Origin of Product

United States

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